molecular formula C18H12N2O3S B292010 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea

カタログ番号 B292010
分子量: 336.4 g/mol
InChIキー: AYQIKVZPZNRPOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea, also known as OTUC002, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research.

作用機序

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea works by binding to the catalytic domain of USP7 and inhibiting its activity. This leads to the accumulation of ubiquitinated proteins and subsequent activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to selectively target USP7, with minimal off-target effects on other deubiquitinases. In addition to its anticancer properties, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has also been studied for its potential applications in neurodegenerative diseases, as USP7 has been implicated in the regulation of protein aggregates associated with these diseases.

実験室実験の利点と制限

One advantage of using N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea in lab experiments is its selectivity for USP7, which allows for more specific targeting of the enzyme compared to other deubiquitinase inhibitors. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential therapeutic applications in living organisms.

将来の方向性

Future research directions for N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea include further studies on its in vivo efficacy and toxicity, as well as its potential applications in combination with other cancer therapies. Additionally, N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea could be studied for its potential applications in other diseases where USP7 has been implicated, such as neurodegenerative diseases.

合成法

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea is synthesized through a multistep process that involves the condensation of 2-aminothiophenol with 3-bromo-4-chlorocoumarin followed by the reaction with N-phenylisocyanate. The final product is purified through column chromatography to obtain pure N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea.

科学的研究の応用

N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been studied for its potential applications in cancer research, specifically in targeting the deubiquitinase enzyme USP7. USP7 plays a critical role in regulating the stability of various proteins involved in cancer development and progression. Inhibition of USP7 by N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, making it a promising candidate for cancer therapy.

特性

分子式

C18H12N2O3S

分子量

336.4 g/mol

IUPAC名

1-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylurea

InChI

InChI=1S/C18H12N2O3S/c21-17-15-13(12-8-4-5-9-14(12)23-17)10-24-16(15)20-18(22)19-11-6-2-1-3-7-11/h1-10H,(H2,19,20,22)

InChIキー

AYQIKVZPZNRPOC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

正規SMILES

C1=CC=C(C=C1)NC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O

溶解性

0.4 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。